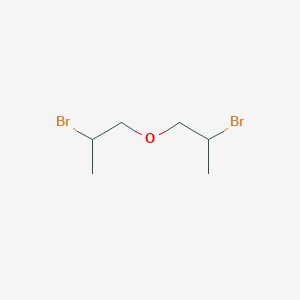
2-Bromo-1-(2-bromopropoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-bromopropoxy)propane is an organic compound that belongs to the class of halogenated hydrocarbons It is characterized by the presence of two bromine atoms and an ether linkage in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromopropoxy)propane typically involves the reaction of 1,2-dibromopropane with propylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ether linkage. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-bromopropoxy)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Elimination Reactions: Conducted in the presence of strong bases such as sodium or potassium hydroxide in ethanol.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of alcohols.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of carbonyl compounds.
Applications De Recherche Scientifique
2-Bromo-1-(2-bromopropoxy)propane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-bromopropoxy)propane involves its interaction with nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopropane: A simpler halogenated hydrocarbon with similar reactivity.
1-Bromo-2-propanol: Contains a hydroxyl group instead of an ether linkage.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: A related compound with a different cyclic structure.
Uniqueness
2-Bromo-1-(2-bromopropoxy)propane is unique due to its dual bromine atoms and ether linkage, which provide distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
89026-52-8 |
|---|---|
Formule moléculaire |
C6H12Br2O |
Poids moléculaire |
259.97 g/mol |
Nom IUPAC |
2-bromo-1-(2-bromopropoxy)propane |
InChI |
InChI=1S/C6H12Br2O/c1-5(7)3-9-4-6(2)8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
QNUMELXRJVQTAB-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)

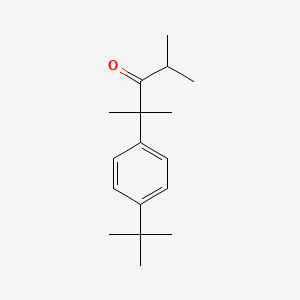
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)

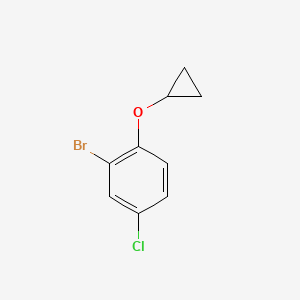
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
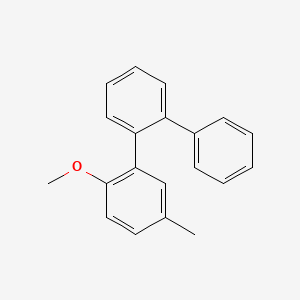



![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
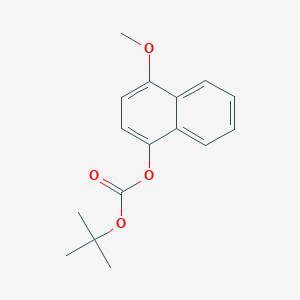
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
